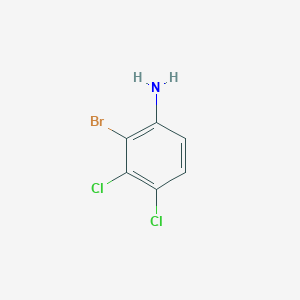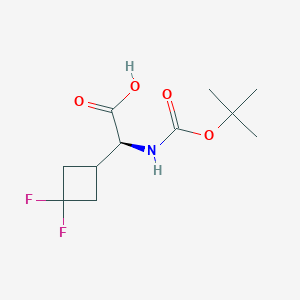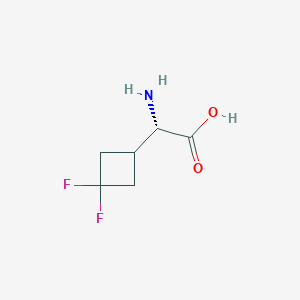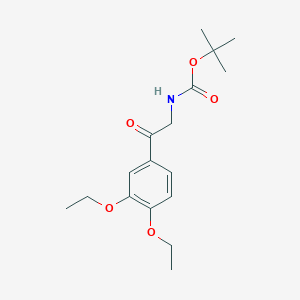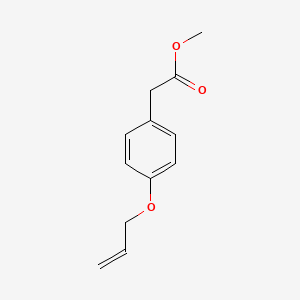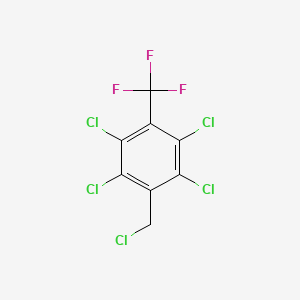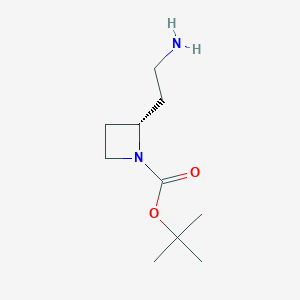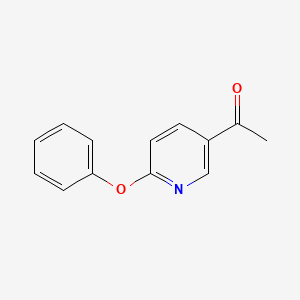
1-(6-Phenoxy-pyridin-3-yl)-ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-Phenoxy-pyridin-3-yl)-ethanone is an organic compound with the molecular formula C13H11NO2 It is characterized by a pyridine ring substituted with a phenoxy group at the 6-position and an ethanone group at the 3-position
Vorbereitungsmethoden
The synthesis of 1-(6-Phenoxy-pyridin-3-yl)-ethanone typically involves the following steps:
Starting Materials: The synthesis begins with 3-hydroxy-6-phenoxypyridine and acetyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.
Analyse Chemischer Reaktionen
1-(6-Phenoxy-pyridin-3-yl)-ethanone undergoes various chemical reactions, including:
Oxidation: The ethanone group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ethanone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Various nucleophiles depending on the desired substitution product.
Major products formed from these reactions include carboxylic acids, alcohols, and substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
1-(6-Phenoxy-pyridin-3-yl)-ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe in studying enzyme mechanisms and interactions due to its unique structure.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(6-Phenoxy-pyridin-3-yl)-ethanone involves its interaction with specific molecular targets. The phenoxy group and the pyridine ring can participate in hydrogen bonding and π-π interactions with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system under study .
Vergleich Mit ähnlichen Verbindungen
1-(6-Phenoxy-pyridin-3-yl)-ethanone can be compared with similar compounds such as:
1-(6-Phenoxy-pyridin-3-yl)-propan-1-one: Similar structure but with a propanone group instead of an ethanone group.
3-(6-Phenoxy-pyridin-3-yl)-acrylic acid: Contains an acrylic acid group instead of an ethanone group.
1-(6-Phenoxy-pyridin-3-yl)-propan-1-ol: Contains a propanol group instead of an ethanone group.
These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific combination of the phenoxy and ethanone groups, which confer distinct properties and applications.
Eigenschaften
IUPAC Name |
1-(6-phenoxypyridin-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c1-10(15)11-7-8-13(14-9-11)16-12-5-3-2-4-6-12/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPAXIQLVYYHMMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C(C=C1)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(3R,3aR,6S,6aR)-6-aminohexahydrofuro[3,2-b]furan-3-ol hydrochloride](/img/structure/B6306642.png)
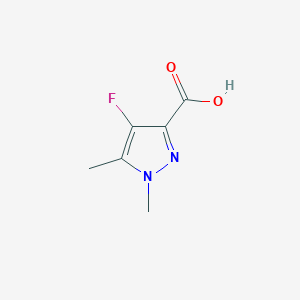
![Tert-butyl n-[(3r,4r)-4-fluoropiperidin-3-yl]-n-methylcarbamate](/img/structure/B6306649.png)
![Benzyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B6306653.png)
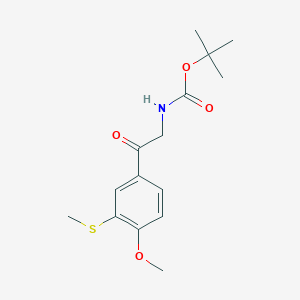
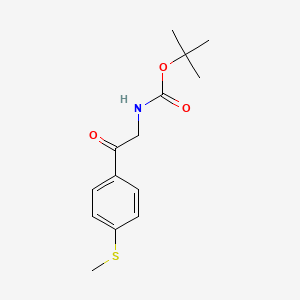
![2-Oxo-2,4-dihydrobenzo[d][1,3]oxazine-7-boronic acid pinacol ester](/img/structure/B6306668.png)
